molecular formula C12H24N2O6 B11730978 6-Amino-N-b-D-glucopyranosylhexanamide

6-Amino-N-b-D-glucopyranosylhexanamide

Cat. No.: B11730978
M. Wt: 292.33 g/mol
InChI Key: FJNVLTLMGXYGGP-DVYMNCLGSA-N
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Description

6-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide typically involves multi-step organic reactions. One common approach is to start with a protected sugar derivative, which undergoes a series of reactions including glycosylation, deprotection, and amination to yield the final product. The reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary amines.

Scientific Research Applications

6-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 6-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. These interactions can influence various biological processes, including cell signaling and metabolic pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H24N2O6

Molecular Weight

292.33 g/mol

IUPAC Name

6-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide

InChI

InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)/t7-,9-,10+,11-,12-/m1/s1

InChI Key

FJNVLTLMGXYGGP-DVYMNCLGSA-N

Isomeric SMILES

C(CCC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CCN

Canonical SMILES

C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN

Origin of Product

United States

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